NPD11033
Description
Contextualization of Sirtuins as NAD+-Dependent Deacetylases and Deacylases in Cellular Regulation
Sirtuins are a family of proteins that play crucial roles in a variety of cellular processes. nih.govebi.ac.uk These enzymes function as NAD+-dependent deacetylases and deacylases, meaning they require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to remove acetyl and other acyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.govnih.govresearchgate.net This deacylation activity is fundamental to their role in regulating gene expression, DNA damage repair, metabolic homeostasis, inflammation, and aging. ebi.ac.ukfrontiersin.org By linking cellular metabolism to protein function through their dependence on NAD+, sirtuins act as sensors of the cell's energy state. ebi.ac.uk The seven human sirtuins, SIRT1-7, are found in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria, allowing them to modulate a wide array of physiological and pathological processes. nih.govfrontiersin.org
Significance of Sirtuin 2 (SIRT2) as a Research Target in Disease Pathogenesis
Among the seven human sirtuins, Sirtuin 2 (SIRT2) has garnered considerable attention as a therapeutic target in a range of diseases. nih.govnih.gov Primarily located in the cytoplasm, SIRT2 is involved in the regulation of numerous cellular functions, including cell cycle control, genomic stability, and metabolic regulation. frontiersin.orgresearchgate.net Its dysregulation has been implicated in the pathogenesis of various malignancies, including pancreatic cancer and leukemia, making it an attractive target for cancer therapy. nih.govnih.govresearchgate.net Furthermore, SIRT2 is involved in the pathophysiology of neurodegenerative disorders and aging-associated fibrosis, highlighting its broad impact on human health and disease. nih.govnih.govmdpi.com The diverse roles of SIRT2 in these conditions underscore the importance of developing specific modulators to study its function and explore its therapeutic potential.
Genesis of NPD11033: Discovery through High-Throughput Screening Methodologies
This compound was identified as a selective, small-molecule inhibitor of SIRT2 through a high-throughput screening (HTS) process. nih.govnih.gov HTS is a powerful drug discovery technique that utilizes automated robotics to test millions of chemical compounds against a specific biological target in a rapid and efficient manner. youtube.com This methodology allows researchers to quickly identify "hit" compounds that modulate the activity of the target protein. youtube.com In the case of this compound, the screening process was designed to find molecules that could specifically inhibit the deacetylase activity of SIRT2. nih.govnih.govresearchwithrowan.com The discovery of this compound showcases the success of HTS in identifying novel chemical probes for studying complex biological systems. nih.govnih.gov
The success of any high-throughput screening campaign is heavily dependent on the quality and diversity of the chemical library being screened. youtube.com The RIKEN Natural Products Depository (NPDepo) is a public chemical library in Japan that houses a diverse collection of natural products, their derivatives, and synthetic compounds. riken.jpnih.govnih.govresearchgate.net Such libraries are invaluable resources for academic drug discovery and chemical biology research. nih.govresearchgate.net this compound was discovered by screening the RIKEN NPDepo chemical library, highlighting the critical role of these organized compound collections in identifying novel bioactive molecules. nih.govnih.gov The structural diversity within libraries like NPDepo increases the probability of finding compounds with unique mechanisms of action. riken.jp
Rationale for Utilizing Selective Chemical Probes in Biological Research
Research Findings on this compound
| Characteristic | Finding | Citation |
|---|---|---|
| Target | Sirtuin 2 (SIRT2) | nih.govnih.gov |
| Activity | Selective inhibitor of deacetylase activity | nih.govnih.gov |
| Selectivity | Largely inactive against other sirtuins (SIRT1, SIRT3) and zinc-dependent deacetylases (HDAC1, HDAC6) | nih.gov |
| IC50 Value | 0.46 ± 0.056 µM for SIRT2 deacetylase activity | nih.gov |
| Mechanism of Action | Creates a hydrophobic cavity behind the substrate-binding pocket of SIRT2 after a conformational change of the Zn-binding small domain. Forms a hydrogen bond with the active site histidine residue. | nih.govnih.gov |
| Effect on Acylase Activity | Does not inhibit the defatty-acylase activity of SIRT2. | nih.govnih.gov |
| Cellular Activity | Inhibited the growth of human pancreatic cancer PANC-1 cells and increased the acetylation of a known SIRT2 substrate, eukaryotic translation initiation factor 5A. | nih.govnih.gov |
Properties
Molecular Formula |
C30H44N2O3 |
|---|---|
Molecular Weight |
480.69 |
IUPAC Name |
(1R,5S)-3-(3-(2,4-Di-tert-pentylphenoxy)-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one |
InChI |
InChI=1S/C30H44N2O3/c1-7-29(3,4)23-12-13-27(25(15-23)30(5,6)8-2)35-20-24(33)19-31-16-21-14-22(18-31)26-10-9-11-28(34)32(26)17-21/h9-13,15,21-22,24,33H,7-8,14,16-20H2,1-6H3/t21-,22+,24?/m0/s1 |
InChI Key |
ITCUJNFERKWPKY-JCVDRHSJSA-N |
SMILES |
O=C1C=CC=C2N1C[C@]3([H])CN(CC(O)COC4=CC=C(C(C)(C)CC)C=C4C(C)(C)CC)C[C@@]2([H])C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD-11033; NPD 11033; NPD11033 |
Origin of Product |
United States |
Mechanistic Elucidation of Npd11033 Action at the Molecular Level
Precise Identification of SIRT2 as the Primary Molecular Target
Extensive in vitro and crystallographic analyses have unequivocally identified SIRT2 as the primary molecular target of NPD11033. royalsocietypublishing.orgnih.govacs.orgnih.gov This compound was discovered through a high-throughput screening process specifically designed to find inhibitors of SIRT2's deacetylase activity. royalsocietypublishing.org The concentration-dependent inhibition observed further validates SIRT2 as the direct target. royalsocietypublishing.org
Detailed Analysis of Sirtuin Isoform Selectivity Profile
This compound exhibits a highly selective inhibitory profile, predominantly affecting SIRT2 while showing negligible activity against other sirtuin isoforms and other classes of deacetylases. royalsocietypublishing.orgnih.govacs.org
This compound potently inhibits the deacetylase activity of SIRT2. In vitro assays have demonstrated that this compound inhibits SIRT2 in a concentration-dependent manner, with an IC50 value of 0.46 ± 0.056 µM. royalsocietypublishing.orgnih.govfrontiersin.org This potent inhibition highlights its efficacy in modulating SIRT2's deacetylase function. royalsocietypublishing.org
Table 1: Inhibitory Efficacy of this compound Against SIRT2 Deacetylase Activity
| Target Enzyme | IC50 (µM) |
| SIRT2 | 0.46 ± 0.056 |
A crucial aspect of this compound's selectivity is its inability to inhibit the defatty-acylase activity of SIRT2, despite its potent effect on deacetylase activity. royalsocietypublishing.orgnih.govacs.orgnih.govresearchgate.netroyalsocietypublishing.org This differential inhibition suggests distinct mechanisms or binding sites within SIRT2 for its various deacylase functions. royalsocietypublishing.orgacs.org
This compound demonstrates a remarkable lack of activity against other human sirtuin family members, including SIRT1 and SIRT3, showing only marginal effects on their enzymatic activities. royalsocietypublishing.orgnih.gov Furthermore, it does not inhibit the enzymatic activities of zinc-dependent histone deacetylases (HDACs), such as HDAC1 and HDAC6. royalsocietypublishing.orgnih.gov This broad inactivity against other deacetylases underscores its high specificity for SIRT2. royalsocietypublishing.org
Table 2: this compound Activity Against Other Sirtuins and Zinc-Dependent Deacetylases
| Enzyme Target | Effect of this compound |
| SIRT1 | Marginal effect |
| SIRT3 | Marginal effect |
| HDAC1 | No inhibition |
| HDAC6 | No inhibition |
Structural Insights into SIRT2-NPD11033 Complex Formation
Structural studies, particularly X-ray crystallography, have provided detailed insights into how this compound interacts with SIRT2, revealing a unique binding mode that contributes to its selectivity and differential activity. royalsocietypublishing.orgnih.govacs.orgresearchgate.netprobechem.comnih.govcuni.czcenmed.com
X-ray crystallographic analysis of the SIRT2-NPD11033 complex, determined at a resolution of 2.0 Å, has elucidated the precise binding mode of the inhibitor. royalsocietypublishing.orgroyalsocietypublishing.org The crystal structure reveals that this compound induces a conformational change in the zinc-binding small domain of SIRT2, leading to the creation of a hydrophobic cavity behind the substrate-binding pocket. royalsocietypublishing.orgnih.govacs.orgroyalsocietypublishing.orgresearchgate.netmdpi.comsemanticscholar.org this compound is accommodated within this newly formed hydrophobic cavity. royalsocietypublishing.org Additionally, the inhibitor forms a hydrogen bond with a critical active site histidine residue (H187) of SIRT2. royalsocietypublishing.orgacs.orgnih.govresearchgate.netmdpi.comnih.gov This unique interaction with the active site histidine and the induction of a "selectivity pocket" are key features contributing to this compound's selective inhibition of SIRT2 deacetylase activity. royalsocietypublishing.orgmdpi.com The cofactor-binding loop of SIRT2 also adopts a new conformation upon this compound binding, distinct from other SIRT2-inhibitor complexes, further highlighting the specific nature of this interaction. royalsocietypublishing.orgresearchgate.net
Identification of Induced Conformational Changes in SIRT2
Crystallographic analyses of the SIRT2-NPD11033 complex have revealed significant conformational rearrangements within the enzyme upon inhibitor binding. A key observation is the induction of a conformational change in the zinc-binding small domain of SIRT2. This change leads to the formation of a distinct hydrophobic cavity positioned behind the substrate-binding pocket.
Furthermore, this compound binding induces a unique conformational change in the cofactor-binding loop, specifically residues 92-104. This alteration reorients the side chain of Phe96, a residue known as a "gate-keeper" for NAD+ uptake or release, positioning it towards the bottom of the newly formed cavity. Concurrently, Arg97, also located within the cofactor-binding loop, adopts a characteristic conformation. This residue forms hydrogen bonds with Gln167 and Gln267 of the Rossmann-fold NAD+-binding domain, effectively pulling the cofactor-binding loop towards this domain and resulting in a more compact conformation.
Specific Intermolecular Interactions
The inhibitory mechanism of this compound is characterized by specific intermolecular interactions within the SIRT2 active site. The compound is accommodated within a hydrophobic cavity that is created upon its binding to SIRT2. This cavity is situated deep within the acetyl-substrate-binding site, directly behind the active site residue His187.
A crucial interaction is the formation of a hydrogen bond between an oxygen atom at the oxopyridyl group of this compound and the Nε of the active site histidine residue, His187, with a distance of approximately 2.8 Å. This direct hydrogen-bonding interaction with His187 is considered a unique molecular mechanism of SIRT2 inhibition by this compound. Additionally, the Nε of His187 is in close proximity to the carbonyl oxygen of Gln167 and the Nη1 of Arg97. The main chain carbonyl oxygen of Gln267 further contributes to the interaction network by forming two hydrogen bonds with the Nη2 of Arg97 and the amide nitrogen of Gln167. Structure-activity relationship analyses underscore the importance of these hydrophobic interactions in mediating the inhibition of SIRT2 deacetylase activity. The substituted phenyl moiety of this compound, featuring two 1,1-dimethylpropyl groups, is positioned at the bottom of this hydrophobic cavity.
Comparative Biochemical and Structural Analysis with Related SIRT2 Inhibitors
This compound shares some mechanistic similarities with other known SIRT2 inhibitors, such as SirReal2, yet exhibits distinct features in its binding mode and functional selectivity. Both this compound and SirReal2 achieve selective SIRT2 inhibition by binding to a hydrophobic cavity, often referred to as a "selectivity pocket," which is formed due to conformational changes in the zinc-binding small domain of SIRT2.
However, a notable difference lies in their direct interactions with the enzyme's active site. While SirReal2 binds to an adjacent pocket to stabilize SIRT2 in an open conformation and does not form a direct hydrogen bond with SIRT2, this compound uniquely forms a direct hydrogen bond with the active site histidine residue, His187. The heterocyclic ring moiety of this compound protrudes from the hydrophobic cavity to interact with His187, a feature not observed with the naphthyl moiety of SirReal2.
Biochemically, both this compound and SirReal2 demonstrate selective inhibition of SIRT2's deacetylase activity. This compound has an IC₅₀ value of 0.46 ± 0.056 µM for SIRT2 deacetylase activity and shows minimal inhibition against SIRT1, SIRT3, HDAC1, and HDAC6. Importantly, this compound fails to inhibit the defatty-acylase activity of SIRT2, despite its potent deacetylase inhibition. Similarly, SirReal2, with an IC₅₀ of 140 nM for SIRT2, is highly selective (over 1000-fold) for SIRT2 over SIRT1 and SIRT3, and also exhibits weak inhibition of SIRT2 deacylation activity. In cellular contexts, this compound has been shown to inhibit the growth of human pancreatic cancer PANC-1 cells, accompanied by an increase in the acetylation of eukaryotic translation initiation factor 5A (eIF5A), a physiological substrate of SIRT2. SirReal2, on the other hand, has been observed to induce α-tubulin hyperacetylation in HeLa cells.
Comparative Biochemical Data of SIRT2 Inhibitors
| Compound | SIRT2 Deacetylase IC₅₀ (µM) | Selectivity (vs. SIRT1/3) | Direct H-bond to His187 | Inhibits Defatty-Acylase |
| This compound | 0.46 ± 0.056 | Marginal effect | Yes | No |
| SirReal2 | 0.14 | >1000-fold | No | Weak |
Cellular and Preclinical Biological Impact of Npd11033
In Vitro Biochemical Assay Validation of SIRT2 Deacetylase Inhibition
NPD11033 was identified as a novel SIRT2 inhibitor through a high-throughput screening of the RIKEN natural products depository (NPDepo) chemical library, utilizing an in vitro fluorogenic assay nih.govroyalsocietypublishing.org. Further validation through an electrophoretic mobility shift assay confirmed that this compound inhibits SIRT2 in a concentration-dependent manner nih.govroyalsocietypublishing.org.
Key Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value (µM) | Selectivity |
|---|---|---|
| SIRT2 (Deacetylase) | 0.46 ± 0.056 nih.govroyalsocietypublishing.org | Selective |
| SIRT1 | Marginal effect nih.gov | Low inhibition |
| SIRT3 | Marginal effect nih.gov | Low inhibition |
| HDAC1 | No inhibition nih.gov | No inhibition |
Importantly, while this compound potently inhibits the deacetylase activity of SIRT2, it was found to be inactive against the demyristoylation (defatty-acylase) reaction catalyzed by SIRT2, even at high concentrations (1 mM) nih.govroyalsocietypublishing.orgrsc.orgnih.gov. This distinct specificity suggests that this compound serves as a valuable chemical probe for differentiating the various enzymatic functions of SIRT2 within cellular contexts nih.govroyalsocietypublishing.org. X-ray crystallographic analyses have further elucidated its unique mechanism of selective SIRT2 inhibition, which involves a distinct conformational change in the cofactor-binding loop upon binding, similar to that observed with SirReal2 nih.govroyalsocietypublishing.org.
Cellular Target Engagement Studies of this compound
Cellular target engagement assays are crucial for confirming that a compound interacts with its intended protein target within living cells news-medical.netpromegaconnections.com. NanoBRET (Bioluminescence Resonance Energy Transfer) assays represent a modern biophysical technique capable of quantitatively assessing small molecule-target protein binding in real-time within intact cells news-medical.netpromegaconnections.compromega.com. This method utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the target protein news-medical.netpromega.com. When an unlabeled test compound engages the target protein, it displaces the tracer, resulting in a measurable decrease in the BRET signal news-medical.netpromegaconnections.compromega.com.
For SIRT2 inhibitors, NanoBRET assays have been developed to study cellular target engagement in a straightforward and quantifiable manner nih.gov. These assays can measure target protein occupancy, compound affinity, and residence time, providing valuable data that bridges the gap between in vitro biochemical results and cellular phenotypic outcomes news-medical.netpromegaconnections.com. While the provided information highlights the utility of NanoBRET for assessing SIRT2 inhibitors and confirms cellular SIRT2 binding for a set of new inhibitors, direct detailed application of NanoBRET specifically for this compound in the provided sources is not explicitly described nih.gov. However, the established principles of NanoBRET for SIRT2 inhibitors are applicable to compounds like this compound, allowing for the assessment of its cellular binding.
The cellular effects of this compound demonstrate a correlation between its inhibitory activity and observed biological outcomes. In human pancreatic cancer PANC-1 cells, this compound was shown to reduce cell viability royalsocietypublishing.org. This reduction in cell viability occurred in a dose range comparable to that required for the increase in eukaryotic translation initiation factor 5A (eIF5A) acetylation, a known physiological substrate of SIRT2 royalsocietypublishing.org. This suggests that the observed biological impact on cell viability is directly linked to this compound's engagement with and inhibition of cellular SIRT2. The ability to confirm cellular SIRT2 binding and correlate anticancer effects with cellular target engagement is a key aspect of validating SIRT2 inhibitors nih.gov.
Structure Activity Relationship Sar and Derivative Research for Npd11033
Origins of NPD11033 Scaffold (e.g., Cytisine Derivative)
This compound is a synthetic compound derived from the natural alkaloid cytisine. nih.govroyalsocietypublishing.orgsci-hub.semdpi.com Cytisine itself is a well-known nicotine (B1678760) receptor ligand. nih.govroyalsocietypublishing.org The identification of this compound as a SIRT2 inhibitor emerged from a high-throughput screening of the RIKEN NPDepo chemical library, which primarily consists of natural products and their synthetic derivatives. royalsocietypublishing.org
Identification of Critical Structural Moieties for Inhibitory Activity (e.g., 1,1-dimethylpropyl groups)
Structure-activity relationship analyses have pinpointed specific structural moieties critical for this compound's inhibitory activity against SIRT2. A substituted phenyl moiety within this compound, featuring two bulky 1,1-dimethylpropyl groups, is positioned at the bottom of a hydrophobic cavity formed within the SIRT2 enzyme upon inhibitor binding. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org
The significance of these bulky 1,1-dimethylpropyl groups was experimentally confirmed through the study of a derivative, RK-0310020. In this analog, the 1,1-dimethylpropyl groups were replaced with smaller methyl groups. This modification resulted in a complete loss of inhibitory activity, underscoring that these bulky hydrophobic interactions are crucial for this compound's action and its ability to inhibit SIRT2 deacetylase activity. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org
Table 1: Inhibitory Activity of this compound and its Derivative RK-0310020 on SIRT2 Deacetylase Activity
| Compound | Structural Modification (vs. This compound) | SIRT2 Deacetylase IC50 (µM) | Effect on Activity |
| This compound | None | 0.46 ± 0.056 royalsocietypublishing.org | Potent Inhibition |
| RK-0310020 | 1,1-dimethylpropyl groups changed to methyl-groups nih.govroyalsocietypublishing.orgroyalsocietypublishing.org | >60 (for cell growth) nih.gov | Lost Inhibition |
Elucidation of Key Pharmacophoric Features Supporting SIRT2 Deacetylase Inhibition
Crystallographic analyses of the SIRT2-NPD11033 complex have provided profound insights into the key pharmacophoric features responsible for its potent and selective SIRT2 deacetylase inhibition. This compound uniquely induces a conformational change in SIRT2, leading to the creation of a hydrophobic cavity situated behind the substrate-binding pocket. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Within this cavity, the inhibitor is encompassed by hydrophobic residues. nih.govroyalsocietypublishing.org
A distinctive feature of this compound's binding is its direct hydrogen bond formation with the active site histidine residue, His187. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov The heterocyclic ring moiety of this compound extends from the hydrophobic cavity to engage in this critical interaction with His187. nih.govroyalsocietypublishing.org Furthermore, this compound binding triggers a unique conformational change in the "cofactor-binding loop" (residues 92–104) of SIRT2, which repositions the side chain of Phe96 towards the bottom of the induced cavity. royalsocietypublishing.orgresearchgate.net
While this compound shares a similar mode of inhibition with other SIRT2 inhibitors like SirReal2, which also exploits an induced selectivity pocket, this compound's direct hydrogen-bonding interaction with His187 is a distinguishing characteristic not observed with SirReal2. nih.govroyalsocietypublishing.orgmdpi.comnih.gov This specific interaction contributes to this compound's high selectivity for SIRT2, as it demonstrates minimal activity against other sirtuins (SIRT1, SIRT3) and zinc-dependent deacetylases. nih.govroyalsocietypublishing.orgresearchgate.netmdpi.com Notably, this compound selectively inhibits SIRT2's deacetylase activity but does not affect its defatty-acylase activity. nih.govroyalsocietypublishing.orgresearchgate.netfrontiersin.org
Strategies for Synthetic Derivatization and Analog Generation
Strategies for synthetic derivatization and analog generation of this compound primarily revolve around modifying its core structure to explore and optimize its inhibitory profile. The initial SAR studies, such as the creation of RK-0310020 by changing 1,1-dimethylpropyl groups to methyl groups, exemplify a direct chemical modification approach to probe the importance of specific moieties. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org
The unique enzyme-inhibitor structure of this compound provides a foundation for structure-guided molecular designs, which aim to develop more specific inhibitors. nih.govnih.gov General SAR studies often involve synthesizing structural variants by systematically adding or removing functional groups to understand their impact on biological activity. preprints.org Such approaches facilitate the rational design of novel SIRT2 inhibitors with enhanced potency and selectivity.
Computational Approaches in SAR Studies
Computational approaches play an increasingly vital role in modern drug discovery, particularly in understanding and optimizing the SAR of compounds like this compound.
Molecular Docking and Ligand-Based Virtual Screening for Novel Scaffolds
Molecular docking is a widely utilized computational method in structure-based drug design. It predicts the preferred orientation and binding conformation of small molecule ligands within a target protein's binding site and estimates their binding affinity. longdom.org This technique is particularly valuable when the three-dimensional structure of the target protein is known. longdom.org
Virtual screening, often combined with enzymatic assays, is employed to identify novel chemical scaffolds with desired biological activity. mdpi.com Structure-Based Virtual Screening (SBVS) studies leverage commercial compound libraries, computationally screening them against the known protein structure to predict potential binders. mdpi.com Molecular docking and dynamics simulations are instrumental in elucidating the molecular basis of small molecule interactions with SIRT2, helping to identify critical binding sites and interaction patterns. plos.org Recent advancements in deep learning methods have further enhanced molecular docking by improving pose prediction, binding affinity estimation, and the efficiency of virtual screening campaigns. chemrxiv.org Both ligand-based (LBVS) and structure-based (SBVS) virtual screening methods contribute to the discovery of novel SIRT1/2 modulators. mdpi.com
Cheminformatics-Guided Design and Optimization
Cheminformatics, an interdisciplinary field integrating chemistry, computer science, and data science, focuses on organizing, manipulating, and transforming chemical data into meaningful information. pharmaphorum.com Its applications in drug discovery include structure-property predictions, virtual screening, similarity structural analysis, and the design of chemical compounds and libraries. pharmaphorum.com
Cheminformatics-guided approaches enable the exploration of vast chemical spaces in a more time- and cost-effective manner, facilitating the design, screening, and optimization phases of drug development. pharmaphorum.com Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are key ligand-based drug design (LBDD) techniques within cheminformatics that correlate chemical structure with biological activity. pharmaphorum.com These computational tools aid in optimizing design and synthesis parameters researchgate.net and are crucial for multi-parametric optimization strategies aimed at achieving favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties during the compound design and screening process. nih.gov Furthermore, advanced computational algorithms, such as multi-reference poly-conformational methods, are applied in cheminformatics for the design, optimization, and repositioning of pharmaceutical compounds. nih.gov
Advanced Methodologies and Future Research Trajectories for Npd11033
Integration of 'Omics' Technologies for Comprehensive Biological Profiling
Transcriptomics for Gene Expression Changes
While NPD11033's impact on protein acetylation, a post-translational modification, is well-documented, direct comprehensive transcriptomic analyses detailing gene expression changes in response to this compound treatment are not extensively reported in the available literature. The primary observed cellular effect related to gene regulation is the concomitant increase in the acetylation of eukaryotic translation initiation factor 5A (eIF5A), a physiological substrate of SIRT2, following this compound treatment in PANC-1 pancreatic cancer cells nih.govuni.luuni.lupharmaffiliates.com. Additionally, SIRT2 inhibition by this compound has been linked to a decrease in c-Myc expression in human breast cancer cells. In pancreatic cancer cells, SIRT2 is upregulated by c-Myc, and its inhibition reverses this by reactivating NEDD4 expression, promoting Myc degradation, and suppressing proliferation. However, detailed RNA sequencing data or broad gene expression profiling studies specifically attributed to this compound were not found in the provided search results.
Identification and Validation of Preclinical Biomarkers of Response
The identification of preclinical biomarkers of response to this compound primarily centers on the direct consequences of SIRT2 deacetylase inhibition. A key validated biomarker is the increased acetylation level of eukaryotic translation initiation factor 5A (eIF5A) nih.govuni.luuni.lupharmaffiliates.com. This acetylation serves as a direct indicator of on-target SIRT2 inhibition within cells.
Beyond molecular markers, the reduction in cell proliferation of human pancreatic cancer PANC-1 cells is a significant preclinical biomarker, demonstrating the compound's functional efficacy uni.lu. Furthermore, the observation that this compound, similar to SirReal2, decreased BubR1 protein levels in PANC-1 cells also provides evidence of on-target cellular SIRT2 inhibition. The selective nature of this compound, which specifically inhibits SIRT2 while sparing other sirtuins and zinc-dependent deacetylases, enhances the interpretability of these biomarkers as being directly attributable to SIRT2 inhibition nih.govuni.luuni.lupharmaffiliates.com. The fact that an inactive analog (RK-0310020) does not induce these effects further validates the specificity of this compound's action and the relevance of these biomarkers uni.lu. The upregulation of SIRT2 protein in pancreatic cancer tissues compared to adjacent normal tissues also positions SIRT2 as a relevant therapeutic target, and its inhibition by this compound supports its potential as a drug candidate nih.govuni.lupharmaffiliates.com.
Exploration of Translational Research Concepts (Preclinical Stage)
This compound's preclinical profile positions it as a valuable chemical tool and a promising lead for translational research, particularly in oncology.
Investigating Synergistic Effects with Other Agents in Preclinical Contexts
Preliminary investigations into synergistic effects with this compound suggest its potential in combination therapies. In one instance, this compound has been reported to exhibit synergistic effects with the chemotherapeutic agent sorafenib in preclinical models of melanoma. This finding highlights a potential strategy to enhance therapeutic efficacy by combining SIRT2 inhibition with existing or emerging anti-cancer treatments. Further preclinical studies exploring combinations of this compound with various chemotherapeutics or targeted agents in different cancer types could reveal broader synergistic potentials.
Contribution to Novel Anti-Cancer Drug Discovery Pipelines
This compound plays a significant role in advancing novel anti-cancer drug discovery pipelines. Its identification as a potent, selective, and cellularly effective SIRT2 inhibitor with a unique structural framework makes it a valuable starting point for medicinal chemistry efforts nih.govuni.lupharmaffiliates.com. SIRT2 is recognized as an attractive target for cancer therapy due to its implication in the carcinogenesis of various cancers, including leukemia and pancreatic cancer nih.govuni.luuni.lupharmaffiliates.com.
The compound's ability to inhibit cell growth in human pancreatic cancer PANC-1 cells and increase the acetylation of eIF5A underscores its therapeutic potential nih.govuni.lu. Consequently, this compound is considered a useful tool for both developing novel anti-cancer agents and elucidating the role of SIRT2 in various cellular biological processes nih.govuni.luuni.lupharmaffiliates.com. Its specific inhibition of SIRT2 deacetylase activity provides a chemical probe to dissect the precise functions of this sirtuin isoform in cancer biology, which can inform the design of next-generation inhibitors.
Unresolved Questions and Emerging Research Avenues
Despite the significant insights gained from research on this compound, several unresolved questions and emerging research avenues warrant further investigation to fully understand its therapeutic potential and the broader implications of SIRT2 modulation.
Further Elucidation of SIRT2 Deacylase Functions and Their Inhibition
A critical unresolved question pertains to the dual enzymatic functions of SIRT2. While this compound is a potent inhibitor of SIRT2's deacetylase activity, a key finding is its failure to inhibit the defatty-acylase activity of SIRT2 nih.govuni.luuni.lupharmaffiliates.com. The precise mechanism underlying this resistance of defatty-acylase activity to this compound inhibition remains unknown nih.gov. This specificity makes this compound a unique chemical tool to differentiate between the deacetylase and defatty-acylase roles of SIRT2 in cellular processes.
Further research is needed to:
Elucidate the physiological roles of SIRT2 as a deacylase (beyond deacetylation) uni.lu. Understanding the distinct biological consequences of inhibiting only the deacetylase activity versus both deacetylase and defatty-acylase activities is crucial.
Investigate the structural basis for this compound's selective inhibition of deacetylase over defatty-acylase activity. This could involve detailed structural and biochemical studies to identify the specific residues or conformational changes that confer this selectivity, potentially leading to the design of inhibitors that can selectively target either activity or both.
Explore the implications of SIRT2 dimerization on its deacylase activities. Recent findings indicate that SIRT2 readily dimerizes, and this oligomeric state influences its ability to remove different acyl modifications. The effect of this compound on SIRT2 dimerization and how this might contribute to its differential inhibitory profile is an emerging area of interest.
Addressing these questions will not only deepen the understanding of SIRT2's complex enzymatic functions but also inform the development of more refined and targeted sirtuin modulators with specific therapeutic applications.
Identification of Additional Physiological Substrates Regulated by SIRT2 Deacetylation
SIRT2, primarily a cytosolic protein, acts as a deacetylase for a wide array of histone and non-histone proteins, influencing various biological processes such as the cell cycle, autophagy, and energy metabolism. The identification of its physiological substrates is crucial for understanding its functional impact and the therapeutic potential of its inhibitors like this compound.
A key physiological substrate identified in the context of this compound research is the eukaryotic translation initiation factor 5A (eIF5A). Studies have demonstrated that this compound effectively increases the acetylation level of eIF5A, confirming eIF5A as a direct physiological target of SIRT2 deacetylation bldpharm.comglixxlabs.comnih.gov. This finding highlights this compound's utility in probing SIRT2's specific deacetylase activities within cellular pathways.
Beyond eIF5A, SIRT2 is known to deacetylate a multitude of other proteins. These include:
Histone Proteins : SIRT2 catalyzes the deacetylation of histones such as H3K18, H3K56, and H4K16, which impacts chromatin structure and gene transcription.
Non-Histone Proteins : A broad range of non-histone substrates have been identified, including α-tubulin, P300, FOXO1/3a, HIF-1α, CDH1, NF-κB, PKM2, CDK9, PGAM2, and Par-3. These substrates underscore SIRT2's involvement in diverse cellular functions, including microtubule dynamics, gene regulation, cellular metabolism, and inflammatory responses.
It is noteworthy that while this compound is a potent inhibitor of SIRT2's deacetylase activity, it has been shown to not inhibit its defatty-acylase activity bldpharm.comnih.govglixxlabs.comnih.gov. This distinction is significant, as SIRT2 also removes fatty acyl groups from certain substrates, such as K-Ras4a nih.gov. This selective inhibition profile of this compound makes it a valuable tool for dissecting the specific roles of SIRT2's deacetylase function versus its defatty-acylase function in various cellular processes.
The following table summarizes key physiological substrates of SIRT2, with a focus on those impacted by its deacetylase activity, which is inhibited by this compound.
Table 1: Identified Physiological Substrates of SIRT2 Deacetylation (This table is designed to be interactive, allowing users to sort by 'Substrate Type' or 'Associated Process' for detailed exploration.)
| Substrate Name | Substrate Type | Associated Physiological Process(es) |
| Eukaryotic translation initiation factor 5A (eIF5A) | Non-Histone Protein | Protein synthesis, cell viability |
| Histone H3K18 | Histone Protein | Chromatin condensation, gene transcription |
| Histone H3K56 | Histone Protein | Chromatin condensation, gene transcription |
| Histone H4K16 | Histone Protein | Chromatin condensation, cell cycle progression |
| α-tubulin | Non-Histone Protein | Microtubule dynamics, cell structure |
| P300 | Non-Histone Protein | Gene transcription, acetylation |
| FOXO1/3a | Non-Histone Protein | Cell cycle, apoptosis, metabolism |
| HIF-1α | Non-Histone Protein | Hypoxia response, metabolism |
| CDH1 | Non-Histone Protein | Cell cycle, protein degradation |
| NF-κB | Non-Histone Protein | Inflammatory response, immunity |
| PKM2 | Non-Histone Protein | Glycolysis, cancer metabolism |
| CDK9 | Non-Histone Protein | Transcription, cell cycle |
| PGAM2 | Non-Histone Protein | Glycolysis, metabolism |
| Par-3 | Non-Histone Protein | Cell polarity, asymmetric cell division |
Long-Term Preclinical Research in Various Disease Pathologies Beyond Cancer
SIRT2 has been implicated in a wide range of diseases beyond its well-documented involvement in cancer. Its dysregulation is associated with the pathogenesis and prognosis of various disorders, making it a promising therapeutic target. These pathologies include neurodegenerative diseases, inflammation, bacterial infections, and metabolic disorders. Specifically, SIRT2 plays roles in conditions such as Parkinson's disease, Alzheimer's disease, brain injury, and stroke.
While SIRT2's broad involvement in these non-cancer pathologies is recognized, detailed long-term preclinical research specifically utilizing this compound in these diverse disease models is not extensively documented in the provided sources. The primary focus of this compound's reported preclinical studies has been its anti-cancer activity, demonstrating its ability to inhibit cell growth in human breast cancer cells and pancreatic cancer cells by increasing eIF5A acetylation bldpharm.comglixxlabs.comnih.gov.
Despite the current emphasis on its anti-cancer properties, this compound's high selectivity for SIRT2 deacetylase activity positions it as an invaluable chemical tool for future long-term preclinical investigations across the spectrum of SIRT2-related diseases bldpharm.comglixxlabs.com. Its ability to selectively modulate SIRT2's deacetylation function, while sparing its defatty-acylase activity, offers a unique advantage for researchers aiming to dissect the precise contributions of different SIRT2 activities to disease progression beyond cancer. Future research trajectories may involve utilizing this compound to further elucidate the specific roles of SIRT2 deacetylation in neuroinflammation, metabolic dysregulation, and other non-oncological conditions, potentially paving the way for novel therapeutic strategies.
Q & A
Q. How can researchers ensure transparency when publishing negative or inconclusive results with this compound?
- Methodology :
- Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation to reduce publication bias .
- FAIR data principles : Share raw datasets (e.g., enzyme kinetics, cell viability assays) in public repositories with standardized metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
